Product packaging for N-(4-butylphenyl)-2-ethoxybenzamide(Cat. No.:)

N-(4-butylphenyl)-2-ethoxybenzamide

Cat. No.: B291422
M. Wt: 297.4 g/mol
InChI Key: MKWRYLUJUGSPFE-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-ethoxybenzamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO2 B291422 N-(4-butylphenyl)-2-ethoxybenzamide

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C19H23NO2/c1-3-5-8-15-11-13-16(14-12-15)20-19(21)17-9-6-7-10-18(17)22-4-2/h6-7,9-14H,3-5,8H2,1-2H3,(H,20,21)

InChI Key

MKWRYLUJUGSPFE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

Synthetic Methodologies for N-(4-butylphenyl)-2-ethoxybenzamide

The synthesis of this compound hinges on the formation of a stable amide bond connecting a 4-butylaniline (B89568) moiety to a 2-ethoxybenzoyl group. This process requires a strategic approach to ensure high yields and purity.

The formation of the benzamide (B126) core is a cornerstone of the synthesis. researchgate.net Benzamides are amide derivatives of benzoic acid and are valuable building blocks in organic synthesis and pharmaceutical development. researchgate.netmdpi.com The most common method for creating this core structure is through the coupling of a carboxylic acid with an amine. growingscience.comresearchgate.net This can be achieved by activating the carboxylic acid or by using a suitable catalyst. growingscience.comresearchgate.net

Several synthetic routes are available for the formation of benzamides, including the hydrolysis of aromatic nitriles and the interconversion of carboxylic acid derivatives. researchgate.net A frequently employed method involves the conversion of a benzoic acid to its more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by reaction with an amine. growingscience.commdpi.com

Achieving the desired substitution pattern on the phenyl ring is critical. The introduction of the ethoxy group at a specific position (regioselectivity) on the benzoyl moiety is a key step. Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. uni-muenchen.de This technique involves the deprotonation of a position ortho (adjacent) to a directing metalating group (DMG) by a strong base, leading to a metalated species that can then react with an electrophile to introduce the desired functional group. uni-muenchen.de Amides and carbamates are known to be effective DMGs. uni-muenchen.de

More recent advancements have focused on the development of directing groups that can achieve meta-selective functionalization, which is often more challenging. rsc.org These strategies expand the possibilities for creating diverse substitution patterns on the aromatic ring.

The final and crucial step in the synthesis of this compound is the formation of the amide bond between the 2-ethoxybenzoic acid (or its activated derivative) and 4-butylaniline. This transformation, known as N-phenyl amide formation or amidation, is a widely used reaction in medicinal chemistry. growingscience.comresearchgate.net

Various coupling reagents have been developed to facilitate this reaction, each with its own advantages. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP). growingscience.comresearchgate.netanalis.com.my Other highly effective coupling agents include phosphonium- and uronium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.comresearchgate.net The choice of coupling reagent, base, and solvent is critical for optimizing the reaction conditions to achieve high yields and minimize side products. growingscience.comresearchgate.net

Palladium-catalyzed carbonylation and coupling reactions have also emerged as a powerful method for forming N-phenylbenzamides from aryl iodides and anilines. acs.org

Synthesis of Structurally Related Analogs and Derivatives of this compound

To explore the structure-activity relationships, chemists synthesize a variety of analogs and derivatives of the parent compound. This involves systematically modifying different parts of the molecule.

The 4-butylphenyl portion of the molecule can be readily modified to investigate the impact of different substituents on the compound's properties. This can be achieved by starting with different substituted anilines in the final coupling step. For instance, analogs with different alkyl groups, halogens, or other functional groups in place of the butyl group can be synthesized. google.com The synthesis of a series of triaryl scaffold derivatives with an amide linker has been reported, where various aminopyridines were used in the amidation reaction. nih.gov

Starting Aniline (B41778) Resulting Moiety Modification
4-EthylanilineN-(4-ethylphenyl)
4-PropylanilineN-(4-propylphenyl)
4-tert-ButylanilineN-(4-tert-butylphenyl)
4-ChloroanilineN-(4-chlorophenyl)
4-FluoroanilineN-(4-fluorophenyl)

This table illustrates how different starting anilines can be used to modify the butylphenyl moiety of this compound.

The 2-ethoxybenzamide (B1671398) core offers multiple avenues for structural variation. The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or with different functional groups altogether. The position of the substituent on the benzamide ring can also be altered to create regioisomers. For example, moving the ethoxy group from the 2-position to the 3- or 4-position would result in N-(4-butylphenyl)-3-ethoxybenzamide or N-(4-butylphenyl)-4-ethoxybenzamide, respectively.

Furthermore, the benzamide core itself can be replaced with other heterocyclic structures. For example, the synthesis of various benzamide derivatives containing a thiazole (B1198619) or quinazolin-4(3H)-one core has been described. researchgate.netnih.gov

Starting Benzoyl Chloride Resulting Core Variation
2-Methoxybenzoyl chloride2-methoxybenzamide core
2-Propoxybenzoyl chloride2-propoxybenzamide core
3-Ethoxybenzoyl chloride3-ethoxybenzamide core
4-Ethoxybenzoyl chloride4-ethoxybenzamide core
2-Chlorobenzoyl chloride2-chlorobenzamide core

This table showcases how different substituted benzoyl chlorides can be employed to alter the ethoxybenzamide core of the target molecule.

Exploration of Chiral Centers and Enantiomeric Synthesis

The molecular structure of this compound lacks a traditional chiral center, meaning it does not have a carbon atom bonded to four different substituents. Consequently, it is an achiral molecule under normal conditions and does not exhibit enantiomeric forms.

However, the possibility of atropisomerism could be considered. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the case of this compound, restricted rotation around the amide C-N bond or the C-C bond connecting the phenyl rings could potentially lead to distinct, non-interconvertible conformers, rendering the molecule chiral. The steric hindrance required for atropisomerism to occur at room temperature would likely arise from bulky substituents near the bond . For this compound, the ethoxy group at the ortho position of the benzamide ring and the butyl group on the aniline ring are generally not considered bulky enough to induce stable atropisomers at ambient temperatures. The energy barrier to rotation around the C-N bond would likely be too low, allowing for rapid interconversion between any potential conformers.

Therefore, enantiomeric synthesis is not a relevant consideration for this specific compound as it is achiral and does not exhibit stable atropisomerism under typical conditions.

Advanced Spectroscopic and Crystallographic Characterization

Advanced analytical techniques are crucial for unequivocally determining the structure and properties of this compound.

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the protons of the ethoxy group, and the protons of the butyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the amide group and the electron-donating nature of the ethoxy and butyl groups.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethoxy and butyl groups.

Predicted NMR Data

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Amide N-H8.0 - 9.0 (broad singlet)-
Aromatic C-H6.8 - 8.2 (multiplets)115 - 155
Ethoxy -OCH₂-4.0 - 4.2 (quartet)60 - 70
Ethoxy -CH₃1.3 - 1.5 (triplet)10 - 20
Butyl -CH₂- (alpha)2.5 - 2.7 (triplet)30 - 40
Butyl -CH₂- (beta, gamma)1.3 - 1.6 (multiplets)20 - 35
Butyl -CH₃0.9 - 1.0 (triplet)10 - 15
Carbonyl C=O-165 - 175

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. The expected exact mass can be calculated from its molecular formula, C₁₉H₂₃NO₂. Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure by identifying characteristic fragments resulting from the cleavage of specific bonds, such as the amide bond or loss of the butyl or ethoxy groups.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of specific bonds.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3200 - 3400
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (amide)Stretching1630 - 1680
C=C (aromatic)Stretching1450 - 1600
C-N (amide)Stretching1200 - 1350
C-O (ether)Stretching1000 - 1300

X-ray Diffraction Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it provides insight into the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and van der Waals forces, which govern the solid-state properties of the compound.

Pharmacological and Biological Activity Investigations

In Vitro Bioactivity Screening and Profiling of N-(4-butylphenyl)-2-ethoxybenzamide

Comprehensive in vitro bioactivity screening is a critical first step in drug discovery to identify potential therapeutic applications of a compound. This process typically involves high-throughput screening against a wide array of biological targets, followed by more focused assays to confirm and characterize the activity.

High-Throughput Screening for Diverse Therapeutic Areas

High-throughput screening (HTS) allows for the rapid assessment of a compound's effect on numerous biological targets, spanning various disease areas such as oncology, inflammation, and infectious diseases. However, a thorough review of published scientific literature and databases did not yield any specific HTS data for this compound. The absence of such data means that its broad-spectrum bioactivity and potential for development in any specific therapeutic area are currently unknown.

Focused Assays for Specific Biological Targets (e.g., Enzyme Inhibition, Receptor Modulation)

Following initial screening, focused assays are employed to investigate a compound's interaction with specific biological targets, such as enzymes or receptors, to determine its potency and selectivity. There is no publicly available information from focused assays detailing the effects of this compound on any particular enzyme or receptor. For instance, studies on related benzamide (B126) structures have explored their potential as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) or as modulators of various G protein-coupled receptors (GPCRs), but no such specific data exists for the compound .

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanism of action is crucial for the rational development of a drug candidate. This involves identifying the direct molecular target, studying the interaction between the compound and its target, and elucidating the downstream effects on cellular signaling pathways.

Cellular Target Identification and Validation

The specific cellular target or targets of this compound have not been identified in the available scientific literature. Target identification and validation are fundamental to understanding how a compound exerts its biological effects.

Investigation of Protein-Ligand Interactions

Detailed studies of protein-ligand interactions, often using techniques like X-ray crystallography or computational modeling, provide insights into the binding mode and affinity of a compound for its target protein. No such investigations have been published for this compound, precluding any detailed understanding of its potential binding interactions at a molecular level.

Modulation of Signal Transduction Pathways

The effect of this compound on intracellular signal transduction pathways remains uncharacterized. Research on other benzamide derivatives has shown modulation of various signaling cascades, but this information cannot be directly extrapolated to the specific compound of interest without dedicated studies.

Potential as an Epigenetic Modulator, Drawing Insights from Related Compounds

While direct studies on the epigenetic modulating potential of this compound are not extensively documented in publicly available research, valuable insights can be drawn from the activities of structurally related benzamide derivatives. Epigenetic modulation, the alteration of gene expression without changing the DNA sequence itself, is a critical area of investigation for novel therapeutic agents.

One such related compound, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB) , has been identified as a small molecule that can alter chromatin architecture to modulate gene expression. acs.org Research has shown that when conjugated with a nanoparticle-based artificial transcription factor platform called NanoScript, CTB enhances gene expression and can induce stem cell differentiation. acs.org This suggests that the 2-ethoxybenzamide (B1671398) scaffold, a core component of this compound, can participate in processes that influence histone acetylation, a key epigenetic mechanism. Specifically, CTB has been shown to enhance the activity of histone acetyltransferases (HATs).

Another related area of interest is the inhibition of histone deacetylases (HDACs), enzymes that counteract the action of HATs. The benzamide moiety is a known pharmacophore in some HDAC inhibitors. For instance, 4-(Acetylamino)-N-(2-aminophenyl)benzamide is recognized as a histone deacetylase (HDAC) inhibitor. google.com Although structurally distinct from this compound, this highlights the potential for benzamide-containing molecules to interact with epigenetic machinery.

The structural features of this compound, including its butylphenyl group, may influence its binding to different epigenetic targets. The hydrophobicity of the butyl group could facilitate interactions within hydrophobic pockets of proteins such as bromodomains, which are readers of acetylated histones. Further investigation is warranted to determine if this compound itself possesses direct epigenetic modulatory activity, potentially through the inhibition of HDACs or modulation of other epigenetic enzymes like protein methyltransferases (PRMTs), a target of other complex benzamide derivatives. googleapis.com

Table 1: Related Benzamide Derivatives and their Epigenetic Activity
Compound NameReported Epigenetic-Related ActivityReference
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB)Alters chromatin architecture, enhances histone acetyltransferase (HAT) activity. acs.org
4-(Acetylamino)-N-(2-aminophenyl)benzamideHistone deacetylase (HDAC) inhibitor. google.com

Antibacterial Mechanisms, Considering Related Benzamide Derivatives and Their Impact on the Bacterial Divisome

A significant body of research points to the potential of benzamide derivatives as antibacterial agents that target the bacterial cell division machinery, specifically the protein FtsZ. bohrium.combohrium.com FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that initiates bacterial cell division. mdpi.com Inhibition of FtsZ polymerization or function disrupts cell division, often leading to a bactericidal or bacteriostatic effect. mdpi.comresearchgate.net

Numerous benzamide derivatives have been shown to be effective inhibitors of FtsZ. bohrium.commdpi.combohrium.commdpi.com For example, compounds like PC190723, a 3-methoxybenzamide (B147233) derivative, exhibit potent antistaphylococcal activity by binding to FtsZ and disrupting its assembly. bohrium.commdpi.com This interaction can lead to altered filament morphology and increased bundling of FtsZ. mdpi.com The antibacterial effect of these compounds is often characterized by the formation of elongated or enlarged bacterial cells, a hallmark of disrupted cell division. researchgate.net

The antibacterial spectrum of benzamide derivatives can vary. While some, like PC190723, are particularly effective against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), others have demonstrated broader activity. mdpi.commdpi.com The effectiveness against Gram-negative bacteria can be limited by factors such as efflux pumps, which can be overcome in some cases in defective strains. mdpi.com

The mechanism of action for many benzamide derivatives involves direct interaction with FtsZ, leading to either stabilization or destabilization of FtsZ polymers. mdpi.com Some benzamides enhance the polymerization of FtsZ, while others may inhibit it. mdpi.combohrium.com This can also affect the GTPase activity of FtsZ, which is crucial for its function. mdpi.com It is noteworthy that the antibacterial activity of benzamides is not limited to FtsZ inhibition; some derivatives have been found to have multiple targets within bacterial cells, including DNA gyrase and other essential enzymes. acs.orgresearchgate.net

Table 2: Antibacterial Mechanisms of Related Benzamide Derivatives
Compound/ClassPrimary TargetMechanism of ActionReference
Difluorobenzamide derivativesFtsZEnhanced polymerization of SaFtsZ. mdpi.com
Halogenated N-(1,3,4-oxadiazol-2-yl)benzamidesMultiple targets including menaquinone biosynthesis proteins (DnaX, Pol IIIC, etc.)Depolarize bacterial membranes, regulate siderophore biosynthesis. acs.org
4,5-dihydroisoxazole-containing benzamide derivativesFtsZIncreased the kinetics of BsFtsZ polymerization. bohrium.com
Benzodioxane-benzamide inhibitorsFtsZInhibition of FtsZ, leading to a block in cell division and elongation. bohrium.commdpi.com

Preclinical Efficacy Studies in Relevant Biological Models

Assessment in Two-Dimensional Cell Culture Systems

In a typical 2D culture experiment, cell lines relevant to a specific cancer type would be seeded in well plates and allowed to adhere and grow. Subsequently, they would be exposed to a range of concentrations of this compound. The cytotoxic or anti-proliferative effects would be measured using assays such as the MTT assay, which assesses metabolic activity as an indicator of cell viability. nih.gov Gene expression analysis, for instance through quantitative PCR, could also be performed on cells from 2D cultures to investigate the compound's impact on specific molecular pathways. nih.govmaayanlab.cloud

Evaluation in Complex In Vitro Models, such as Multicellular Spheroids

To better mimic the three-dimensional (3D) architecture and microenvironment of solid tumors, more complex in vitro models like multicellular spheroids are employed. nih.govresearchgate.net These 3D structures can provide a more accurate prediction of a compound's in vivo efficacy, as they often exhibit gradients of nutrients, oxygen, and proliferative activity, similar to a tumor. nih.govresearchgate.net

The evaluation of this compound in a spheroid model would involve the formation of these 3D cell aggregates, for example, from a breast cancer cell line. researchgate.net Once the spheroids reach a certain size, they would be treated with the compound. The efficacy would be assessed by measuring changes in spheroid size, viability (often through assays that can penetrate the spheroid structure), and the induction of cell death (apoptosis), which can be measured by caspase activity. nih.govresearchgate.net A key advantage of the spheroid model is its ability to select for compounds with good penetration properties, a crucial characteristic for drugs targeting solid tumors. researchgate.net Comparing the response of cells in 3D spheroids to those in 2D monolayers can reveal differences in drug sensitivity, with cells in spheroids often showing increased resistance. nih.gov

Exploration of Activity against Drug-Resistant Phenotypes

A critical aspect of preclinical evaluation is determining a compound's activity against drug-resistant cancer phenotypes. google.com This can be explored using cell lines that have been selected for resistance to standard-of-care chemotherapeutic agents. For instance, the activity of this compound could be tested on cancer cell lines known to express high levels of drug efflux pumps, such as P-glycoprotein (ABCB1), which are a common mechanism of multidrug resistance.

The investigation would involve comparing the cytotoxic or anti-proliferative effects of the compound on the drug-resistant cell line versus its parental, drug-sensitive counterpart. A favorable outcome would be if this compound demonstrates similar potency against both cell lines, suggesting it may not be a substrate for the resistance mechanism, or that it may even be able to overcome it. Furthermore, its potential to act as a chemosensitizer, restoring the sensitivity of resistant cells to other anticancer drugs, could also be investigated.

Table 3: Preclinical Efficacy Assessment Models
ModelPurposeKey Parameters MeasuredReference
Two-Dimensional (2D) Cell CultureInitial screening for cytotoxicity and anti-proliferative activity.Cell viability (e.g., MTT assay), morphology, gene expression. nih.govnih.gov
Multicellular Spheroids (3D Culture)To evaluate efficacy in a more physiologically relevant tumor model and assess tissue penetration.Spheroid growth, cell viability, apoptosis (e.g., caspase activity). nih.govnih.govresearchgate.net
Drug-Resistant Cell LinesTo assess activity against cancer cells that have developed resistance to standard therapies.Comparative cytotoxicity/IC50 values between resistant and sensitive cell lines. google.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Systematic SAR Studies of N-(4-butylphenyl)-2-ethoxybenzamide Analogs

Systematic analysis of analogs allows for the mapping of chemical space to biological effect, identifying key structural features required for activity.

The N-(4-butylphenyl) moiety plays a crucial role, likely fitting into a hydrophobic pocket of a target receptor. The nature of the substituent at the 4-position of this phenyl ring significantly impacts activity. Variations in the alkyl chain length, branching, and the introduction of different functional groups can modulate potency and selectivity.

For example, replacing the n-butyl group with a more sterically hindered tert-butyl group, as seen in some insecticidal benzamides, can alter the binding pose and affinity. mdpi.com The n-butyl group offers conformational flexibility, while a tert-butyl group provides a larger, more rigid hydrophobic surface. Alternatively, replacing the lipophilic butyl group with a polar group, such as an ethoxy group, would drastically change the physicochemical properties, likely targeting different biological systems. sigmaaldrich.com

Table 1: Comparison of Analogs with Substitutions on the Phenyl Ring

Compound Name Substituent at 4-position Key Property Change Potential Impact
N-(4-butyl phenyl)-2-ethoxybenzamide n-Butyl Lipophilic, flexible Hydrophobic interactions
N-(4-tert-butyl phenyl)-2-chlorobenzamide analog mdpi.com tert-Butyl Lipophilic, bulky, rigid Altered steric fit in binding pocket

The position of the ethoxy group on the benzamide (B126) ring is critical for defining the molecule's three-dimensional shape and electronic distribution. In this compound, the ethoxy group is in the ortho position. This placement can force a non-planar conformation between the benzamide ring and the amide linker due to steric hindrance, which can be crucial for fitting into a specific binding site.

Table 2: Comparison of Ethoxy Group Positional Isomers and Analogs

Compound Name Ethoxy Group Position Other Substituents Potential Consequence
N-(4-butylphenyl)-2-ethoxy benzamide Ortho (2) None Non-planar conformation, potential for intramolecular H-bonding
N-(4-butylphenyl)-4-ethoxy benzamide uni.lu Para (4) None More linear, planar conformation

The amide linkage (-CONH-) is a cornerstone of the structure, providing rigidity and specific hydrogen bonding capabilities. It is generally a planar structure, which restricts the relative orientation of the two aromatic rings. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are often essential for anchoring the ligand to its biological target. nih.gov

The structural integrity of this linker is paramount for activity. Hydrolysis of the amide bond would break the molecule into its constituent aniline (B41778) and benzoic acid parts, abolishing its specific activity. evitachem.com N-alkylation (e.g., N-methylation) of the amide would remove the hydrogen bond donor capability, which can be a critical test for the importance of this interaction in receptor binding.

Comparative SAR Across Different Benzamide Scaffolds

The benzamide scaffold itself is a privileged structure in medicinal chemistry, found in drugs with a wide range of activities. nih.govnanobioletters.com Comparing this compound to other benzamide-based compounds highlights how substitutions on the benzamide ring dictate the ultimate biological effect.

Antimicrobial Benzamides : Simple scaffolds like 4-hydroxybenzamides have shown antimicrobial properties. nanobioletters.com

Insecticidal Benzamides : Scaffolds incorporating a 2-chloro substituent and complex heterocyclic moieties have been developed as insecticides. mdpi.com

Prokinetic Benzamides : Highly substituted scaffolds, such as 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamide, are related to gastroprokinetic agents that interact with serotonin (B10506) receptors. nih.gov

Anticancer Benzamides : Other benzamide derivatives have been investigated as Hedgehog signaling pathway inhibitors for cancer therapy. nih.gov

This diversity underscores that while the core N-(4-butylphenyl)amide portion might provide general binding features, the specific substitution pattern on the benzamide ring fine-tunes the molecule for specific targets, leading to vastly different pharmacological profiles.

Development and Application of QSAR Models for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used in drug design to correlate the chemical structure of compounds with their biological activities. frontiersin.org For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby saving resources and accelerating the discovery process. core.ac.uk

The development of a robust QSAR model involves calculating a set of molecular descriptors for a "training set" of compounds with known activities. researchgate.net Statistical methods are then used to build an equation that best correlates these descriptors with activity. The predictive power of this model is then validated using an external "test set" of compounds. nih.gov

The foundation of any QSAR model is the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. nih.gov For this compound and its analogs, these descriptors would fall into several categories.

Lipophilic Descriptors : The logarithm of the octanol-water partition coefficient (logP) is a key descriptor for hydrophobicity, which is critical for membrane permeability and hydrophobic interactions. researchgate.net

Electronic Descriptors : These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. core.ac.ukresearchgate.net The electrophilicity index is another important electronic descriptor. researchgate.net

Steric/Topological Descriptors : These relate to the size and shape of the molecule. Examples include molecular weight, molar refractivity (a measure of volume and polarizability), and solvent-accessible surface area, which describes the area of the molecule exposed to its environment. nih.gov

By creating a QSAR model using a combination of these descriptors, researchers can gain insight into which properties are most important for the biological activity of this class of compounds. nih.gov

Table 3: Key Physicochemical and Structural Descriptors for QSAR Modeling

Descriptor Class Example Descriptor Property Represented Relevance to Biological Activity
Lipophilic logP Hydrophobicity Membrane passage, hydrophobic binding interactions nih.govresearchgate.net
Electronic LUMO Energy Electron accepting ability Covalent/non-covalent interactions, reactivity core.ac.uk
Electronic HOMO Energy Electron donating ability Charge-transfer interactions, reactivity frontiersin.org
Steric Molar Refractivity (MR) Molecular volume and polarizability Steric fit within a binding site frontiersin.org

| Topological | Solvent Accessible Surface Area (SASA) | Molecular surface area exposed to solvent | Drug-receptor surface complementarity nih.gov |

Construction and Validation of Predictive Models

The development of a robust and predictive QSAR model is a systematic process that involves the careful selection of a dataset, the generation of molecular descriptors, the application of statistical methods to correlate these descriptors with biological activity, and rigorous validation to ensure the model's predictive power.

Dataset Selection and Preparation

The initial and one of the most critical steps in building a QSAR model is the compilation of a dataset of compounds with their corresponding biological activities. For a hypothetical study on this compound, a series of analogues would be synthesized and tested for a specific biological endpoint, for instance, their inhibitory concentration (IC₅₀) against a particular enzyme like fatty acid amide hydrolase (FAAH), a target for which many amide-containing compounds show activity.

The dataset would be divided into a training set and a test set. The training set is used to build the QSAR model, while the test set, comprising compounds not used in model generation, is used to evaluate its predictive ability. A typical split would be 70-80% of the compounds in the training set and the remainder in the test set. The selection of compounds for each set should be done carefully to ensure that the chemical space and the range of biological activity are well-represented in both.

Molecular Descriptor Calculation

Once the dataset is established, the three-dimensional structures of the molecules are generated and optimized to their lowest energy conformation. Following this, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and properties, and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic parameters (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA). These can include steric fields, electrostatic fields, hydrophobic fields, and hydrogen bond donor/acceptor fields.

For a compound like this compound, key descriptors would likely include those related to hydrophobicity (given the butyl chain and phenyl rings), steric bulk, and electronic properties of the amide and ethoxy groups.

Model Construction

Several statistical methods can be employed to build the QSAR model. A common approach is Multiple Linear Regression (MLR), which generates a linear equation correlating the biological activity with the most relevant molecular descriptors.

For more complex relationships, methods like Partial Least Squares (PLS) are often used, especially in conjunction with 3D-QSAR techniques like CoMFA and CoMSIA. These methods are adept at handling a large number of correlated descriptors.

A hypothetical QSAR equation derived from an MLR analysis might look like:

pIC₅₀ = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and c represents the coefficients for each descriptor.

Model Validation

The validation of a QSAR model is crucial to ensure its reliability and predictive power. This is typically done through internal and external validation techniques.

Internal Validation: The most common method is leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal consistency. A q² value greater than 0.5 is generally considered indicative of a good model.

External Validation: The predictive power of the model on a new set of data is assessed using the test set. The model built with the training set is used to predict the biological activities of the compounds in the test set. The predictive ability is quantified by the predictive r² (pred_r²), which is calculated based on the correlation between the experimental and predicted activities of the test set compounds. A pred_r² value greater than 0.6 is often considered a threshold for a model with good predictive power.

Illustrative Data Tables

The following tables represent hypothetical data that would be generated during a QSAR study of this compound and its analogues.

Table 1: Hypothetical Dataset of Benzamide Derivatives and their Biological Activity

Compound IDR1R2Experimental pIC₅₀Predicted pIC₅₀ (Training Set)
1 HH5.25.3
2 CH₃H5.55.4
3 C₂H₅H5.85.9
4 C₃H₇H6.16.0
5 (Target)C₄H₉H6.46.5
6 HOCH₃5.45.3
7 HOC₂H₅5.75.8
8 HCl5.96.0
9 CH₃OCH₃5.75.6
10 C₂H₅OC₂H₅6.26.1

Table 2: Hypothetical Molecular Descriptors for the Training Set

Compound IDLogPMolar RefractivitySurface Area
1 3.580.2250.1
2 3.984.8265.3
3 4.389.4280.5
4 4.794.0295.7
5 5.198.6310.9
6 3.785.1260.4
7 4.189.7275.6
8 4.083.5255.8
9 4.189.7275.6
10 4.798.9305.8

Table 3: Statistical Validation Parameters for a Hypothetical QSAR Model

ParameterValueDescription
0.95Coefficient of determination for the training set.
0.85Cross-validated correlation coefficient (LOO).
pred_r² 0.88Predictive r² for the external test set.
F-statistic 150Fisher's F-test value, indicating statistical significance.
Standard Error 0.15Standard error of the estimate.

In a comprehensive study, the findings from the validated QSAR model, particularly from 3D-QSAR approaches, would yield contour maps. These maps would visually represent the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bonding features would be favorable or unfavorable for biological activity. This information would be invaluable for the rational design of new, more potent analogues of this compound.

Preclinical Data for this compound Not Publicly Available

A thorough review of scientific literature and publicly accessible databases reveals a lack of specific preclinical metabolism and pharmacokinetic data for the chemical compound This compound . Consequently, it is not possible to provide a detailed, data-driven article on this specific molecule according to the requested outline.

While information exists for structurally related compounds, this data cannot be directly extrapolated to this compound without compromising scientific accuracy. The available research focuses on:

Ethenzamide (2-ethoxybenzamide) : This compound represents the core benzamide structure of the requested molecule. Studies in rabbits indicate that ethenzamide is metabolized in vivo to salicylamide. wikipedia.orgnih.gov Research has also explored its elimination kinetics, noting that the process can be influenced by product inhibition from its metabolite, salicylamide, which was observed in both in vivo and in vitro studies using rabbit liver microsomes. nih.gov

Metabolites of Etoxazole (B1671765) : The pesticide etoxazole features metabolites with some structural similarities, such as N-(2,6-difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamide (Metabolite R-3) and 4-tert-butyl-2-ethoxybenzamide (Metabolite R-15) . fao.orgapvma.gov.aupublications.gc.ca Pharmacokinetic studies of the parent compound, etoxazole, in rats have shown it is rapidly but moderately absorbed after oral administration, with excretion occurring primarily through feces. fao.orgapvma.gov.au However, the presence of a tert-butyl group (instead of a butyl group) and additional chemical moieties makes these metabolites distinct from this compound.

4-Butylaniline (B89568) : This represents the N-phenyl portion of the target molecule. Limited toxicological data is available, but specific information regarding its metabolic fate as part of a larger amide-containing compound is not detailed in the available resources. researchgate.net

The principles of preclinical drug metabolism and pharmacokinetics involve a series of standard in vitro and in vivo assays. nih.gov

In Vitro Metabolic Stability : Assays using liver microsomes and hepatocytes are standard practice to determine a compound's intrinsic clearance. nih.gov These systems contain Phase I (e.g., Cytochrome P450) and Phase II (e.g., UGTs, SULTs) enzymes responsible for biotransformation.

Cytochrome P450 (CYP) Phenotyping and Inhibition : Identifying which CYP isozymes are responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. bindingdb.org This is typically done using recombinant human CYP enzymes or chemical inhibitors. bindingdb.org The potential of the new chemical entity to inhibit major CYP isoforms is also evaluated.

In Vivo Pharmacokinetics : Studies in animal models (e.g., rats, dogs) are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism. These studies are essential for determining key parameters like oral bioavailability, plasma half-life, and systemic exposure.

Without specific studies on this compound, any discussion on the above points would be purely speculative. The generation of scientifically accurate data tables and detailed research findings, as requested, is not feasible.

Preclinical Metabolism and Pharmacokinetic Characterization

In Vivo Absorption, Distribution, and Elimination in Preclinical Animal Species

Investigation of Tissue Distribution and Clearance Mechanisms

The tissue distribution of a compound provides critical insights into its potential sites of action and accumulation, which are key factors in assessing its efficacy and potential for toxicity. Studies on tissue distribution aim to quantify the extent and rate of a drug's uptake into various tissues and organs following administration. This is often conducted in preclinical animal models. The distribution pattern helps to understand if the compound reaches the target tissues in sufficient concentrations and whether it accumulates in non-target tissues, which could lead to adverse effects.

Clearance mechanisms are the processes by which a drug is eliminated from the body. The primary routes of clearance are hepatic (liver) metabolism and renal (kidney) excretion. Investigating these mechanisms is fundamental to understanding a compound's half-life, potential for drug-drug interactions, and how its elimination might be affected by organ dysfunction.

While specific data on the tissue distribution and clearance of N-(4-butylphenyl)-2-ethoxybenzamide are not available in the public domain, a typical investigation would involve administering the compound to animal models and measuring its concentration in various tissues and excreta over time.

Illustrative Tissue Distribution Data

The following table represents a hypothetical tissue distribution profile for a compound after intravenous administration, demonstrating how such data would typically be presented.

TissueConcentration (ng/g or ng/mL)
Blood150
Brain25
Heart300
Kidneys800
Liver1200
Lungs650
Muscle100
Adipose Tissue2500

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Chemistry and Molecular Modeling Studies

Advanced Computational Techniques in Rational Drug Discovery

Free Energy Perturbation and MM/GBSA Calculations

No published studies were found that have applied Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods to calculate the binding affinity or other thermodynamic properties of N-(4-butylphenyl)-2-ethoxybenzamide.

Advanced Research Methodologies and Future Research Directions

Exploration of Novel Preclinical Disease Models

Organ-on-a-Chip and Microfluidic Systems

Organ-on-a-chip (OOC) platforms are microfluidic cell culture devices that simulate the microarchitecture and functions of living organs. merckgroup.com These systems represent a significant leap forward from traditional 2D cell cultures, as they can mimic the complex interactions between different cell types and the physiological environment of an organ. scirp.orgfrontiersin.org This technology is increasingly being used in drug discovery and toxicology to assess the efficacy and toxicity of compounds with greater accuracy than conventional preclinical models. nih.govbohrium.com

A key advantage of OOC technology is the ability to create "human-on-a-chip" systems by connecting multiple organ chips in a physiologically relevant manner. scirp.org This allows for the study of a compound's absorption, distribution, metabolism, and excretion (ADME) in a holistic in vitro system, providing valuable data on potential multi-organ toxicity. frontiersin.org For a compound such as N-(4-butylphenyl)-2-ethoxybenzamide, a liver-on-a-chip model could be employed to study its metabolism by human liver cells. merckgroup.com Such a model would enable researchers to identify potential metabolites and assess their subsequent effects on other organ systems, like the kidney or heart, by connecting the respective chips. nih.gov

Microfluidic systems, the underlying technology for organ-on-a-chip, also offer significant advantages for the synthesis and analysis of chemical compounds. elveflow.com The precise control over fluid dynamics at the microscale allows for high-throughput screening, reaction optimization, and the synthesis of metabolites. acs.orgresearchgate.net For instance, microfluidic electrochemical cells can be used to simulate the oxidative metabolism of drugs by cytochrome P450 enzymes, facilitating the generation and characterization of metabolites of this compound in a controlled environment. acs.org

Table 1: Potential Applications of Organ-on-a-Chip and Microfluidic Systems for this compound Research

Research AreaOrgan-on-a-Chip ApplicationMicrofluidic System Application
Metabolism Studies Liver-on-a-chip to identify human-specific metabolites.Electrochemical microreactors to mimic oxidative metabolism.
Toxicity Profiling Multi-organ chip (e.g., liver-kidney-heart) to assess systemic toxicity.High-throughput screening of cytotoxicity on different cell lines.
Efficacy Testing Disease-specific organ models (e.g., tumor-on-a-chip) to evaluate potential therapeutic effects.Gradient generators to study dose-response relationships.
Compound Synthesis Not directly applicable.Automated synthesis and purification of derivatives and metabolites.

Genetically Engineered Animal Models for Specific Disease Contexts

Genetically engineered animal models, particularly mice, are invaluable tools in toxicology and drug development. nih.gov These models, which include knockout mice lacking specific genes and "humanized" mice expressing human genes, allow researchers to study the in vivo role of particular enzymes and receptors in the metabolism and toxicity of xenobiotics. nih.govnih.gov

For a compound like this compound, whose metabolic pathways are not well characterized, genetically engineered models could provide crucial insights. For instance, to determine which cytochrome P450 (CYP) enzymes are responsible for its metabolism, a panel of knockout mice, each lacking a specific CYP gene (e.g., CYP1A2, CYP2E1, CYP1B1), could be utilized. nih.gov By comparing the metabolic profile of the compound in these knockout mice to that in wild-type mice, the contribution of each enzyme to its biotransformation can be determined.

Furthermore, humanized mouse models expressing human nuclear receptors like the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism, could be used to investigate the compound's potential to induce drug-metabolizing enzymes. nih.govresearchgate.net This is critical for predicting drug-drug interactions in humans. If this compound is being investigated for a specific therapeutic application, genetically engineered models of that disease can be used to assess its efficacy in a more clinically relevant context. nih.gov

Table 2: Potential Applications of Genetically Engineered Animal Models for this compound Research

Model TypeResearch QuestionPotential Findings
CYP Knockout Mice Which enzymes metabolize this compound?Identification of key metabolic pathways.
Humanized Nuclear Receptor Mice (e.g., PXR) Does the compound induce drug-metabolizing enzymes?Prediction of potential drug-drug interactions.
Disease-Specific Models (e.g., cancer models) Does the compound show efficacy in a specific disease?In vivo validation of therapeutic potential.
Reporter Gene Models What are the dynamics of target engagement or toxicity?Spatiotemporal tracking of the compound's effects. researchgate.net

Future Research Avenues and Potential for Academic Translation

The advanced methodologies described above open up numerous avenues for future research on this compound and have significant potential for academic translation. A primary focus of future research would be to systematically characterize the ADME and toxicological profile of the compound using a combination of these technologies.

A tiered approach could be envisioned, starting with in vitro studies using microfluidic systems for high-throughput screening of cytotoxicity across various cell lines. Promising results would then lead to more detailed investigations using organ-on-a-chip models to study organ-specific effects and metabolism. For example, a multi-organ chip could reveal whether metabolites generated in a liver chip have toxic effects on a connected kidney chip. nih.gov

Findings from these in vitro studies would then inform the design of highly targeted in vivo experiments using genetically engineered animal models. For instance, if in vitro data suggests a particular metabolic pathway is crucial, a knockout mouse for the key enzyme in that pathway could be used to confirm its role in vivo. nih.gov This integrated approach would provide a comprehensive understanding of the compound's biological activity, which is a prerequisite for any potential therapeutic development.

The academic translation of this research would involve publishing these detailed mechanistic studies to contribute to the broader understanding of benzamide (B126) derivatives. Given that some benzamides have shown a range of biological activities, including antifungal and anticancer properties, a thorough investigation of this compound could uncover novel biological effects. researchgate.net The data generated could also be used to develop computational models to predict the activity of other related compounds, accelerating the discovery of new chemical entities with therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.